4-Fluoro-5-nitro-2-methoxyphenol

Continuous Flow Synthesis Process Chemistry Yield Optimization

This fluorinated nitrophenolic building block is the validated key intermediate for Linzagolix synthesis. The specific ortho-hydroxy and para-fluoro substitution pattern is critical for regioselectivity in downstream esterification, nitration, and hydrolysis steps. Optimized for continuous flow manufacturing with 85.6% yield and 234 s residence time. NLT 98% purity ensures reproducible results. Generic analogs are not viable substitutes for this route.

Molecular Formula C7H6FNO4
Molecular Weight 187.12 g/mol
CAS No. 935286-13-8
Cat. No. B6325582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-5-nitro-2-methoxyphenol
CAS935286-13-8
Molecular FormulaC7H6FNO4
Molecular Weight187.12 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)F)[N+](=O)[O-])O
InChIInChI=1S/C7H6FNO4/c1-13-7-2-4(8)5(9(11)12)3-6(7)10/h2-3,10H,1H3
InChIKeyPNYSELJBPNZNPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-5-nitro-2-methoxyphenol (CAS 935286-13-8) Procurement-Grade Pharmaceutical Intermediate Overview


4-Fluoro-5-nitro-2-methoxyphenol (CAS 935286-13-8; also referred to as 4-fluoro-2-methoxy-5-nitrophenol) is a fluorinated nitrophenolic building block with the molecular formula C₇H₆FNO₄ and a molecular weight of 187.12 g/mol [1]. It is classified as a pharmaceutical intermediate, specifically a key precursor in the synthesis of Linzagolix, a novel oral non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist [2]. The compound is commercially available with purity specifications typically ranging from NLT 98% to 95% for research and industrial applications .

4-Fluoro-5-nitro-2-methoxyphenol (CAS 935286-13-8): Critical Structure-Activity and Supply Chain Differentiation from In-Class Analogs


Substitution with generic or closely related analogs (e.g., 4-fluoro-2-methoxyphenol, 4-fluoro-5-nitrophenol, or 2-methoxy-5-nitrophenol) is not viable for applications targeting the Linzagolix synthetic route or other defined medicinal chemistry programs. The specific ortho-hydroxy and para-fluoro substitution pattern of 4-fluoro-5-nitro-2-methoxyphenol is critical for the subsequent esterification, nitration, and hydrolysis steps in the continuous flow synthesis of Linzagolix [1]. Using a non-optimized analog would alter the regioselectivity and yield of these key transformations. Furthermore, the compound's unique combination of nitro and methoxy groups provides distinct electronic and steric properties that influence its reactivity in downstream coupling reactions. Suppliers also differentiate this compound based on its validated use as a Linzagolix intermediate, with quality control and impurity profiles optimized for this specific pharmaceutical application [2].

4-Fluoro-5-nitro-2-methoxyphenol (CAS 935286-13-8) Comparative Performance Data for Scientific Selection


Continuous Flow Synthesis Yield and Efficiency Comparison: 4-Fluoro-5-nitro-2-methoxyphenol vs. Batch Method

A three-step continuous flow synthesis of 4-fluoro-2-methoxy-5-nitrophenol achieves a total residence time of 234 seconds with an overall yield of 85.6% [1]. This represents a substantial reduction in reaction time compared to traditional batch synthesis methods, which are associated with prolonged reaction times and safety issues [1]. The continuous flow method operates at mild temperatures (20-25 °C) and provides higher space-time yield, demonstrating a clear advantage for industrial-scale production [2].

Continuous Flow Synthesis Process Chemistry Yield Optimization

Synthetic Yield Advantage of Continuous Flow vs. Batch Process for 4-Fluoro-5-nitro-2-methoxyphenol

The continuous flow synthesis of 4-fluoro-2-methoxy-5-nitrophenol provides a total yield of 85.6% over three steps [1]. This yield is achieved in a significantly shortened timeframe (234 s residence time) compared to traditional batch methods, which often suffer from lower yields due to side reactions and safety concerns associated with nitration [1]. The continuous flow method also improves safety by minimizing the accumulation of hazardous intermediates [2].

Continuous Flow Chemistry Synthetic Yield Process Intensification

Purity Specification and Supplier Comparison for 4-Fluoro-5-nitro-2-methoxyphenol (CAS 935286-13-8)

Commercially available 4-fluoro-2-methoxy-5-nitrophenol is offered with a purity of NLT 98% (Fluoropharm) , while other suppliers specify a minimum purity of 95% (CymitQuimica) . This level of purity is essential for its use as a pharmaceutical intermediate, as impurities can significantly impact downstream reaction yields and final API quality [1].

Pharmaceutical Intermediate Purity Quality Control

Validated Application as Linzagolix Intermediate: Differentiating 4-Fluoro-5-nitro-2-methoxyphenol from Other Nitrophenols

4-Fluoro-2-methoxy-5-nitrophenol is explicitly identified and validated as the key intermediate for the synthesis of Linzagolix, a GnRH receptor antagonist [1][2]. This established synthetic route, which includes esterification, nitration, and hydrolysis steps using this specific compound, is documented in the peer-reviewed literature [1]. Alternative nitrophenols lack the requisite substitution pattern (ortho-hydroxy, para-fluoro, meta-nitro) to undergo the same sequence of reactions efficiently, making this compound non-substitutable for this application.

Pharmaceutical Intermediate GnRH Antagonist Synthetic Route

4-Fluoro-5-nitro-2-methoxyphenol (CAS 935286-13-8): Optimal Use Cases for Procurement and Development


Synthesis of Linzagolix and Related GnRH Antagonists

This compound is the validated key intermediate for the synthesis of Linzagolix, a novel oral GnRH receptor antagonist [1]. The published three-step continuous flow synthesis from 4-fluoro-2-methoxyphenol provides a scalable and efficient route, making it the preferred starting material for process chemistry teams developing this API [1].

Process Development and Scale-Up Studies for Continuous Flow Chemistry

The continuous flow synthesis of 4-fluoro-2-methoxy-5-nitrophenol serves as a model system for process intensification in pharmaceutical manufacturing [1]. Its mild reaction conditions (20-25°C), short residence time (234 s), and high yield (85.6%) make it an ideal candidate for academic and industrial research into continuous flow technology [2].

Sourcing of High-Purity Fluorinated Building Blocks for Medicinal Chemistry

With a commercially available purity of NLT 98% , this compound is suitable for use as a high-purity building block in medicinal chemistry campaigns, particularly those exploring fluorinated aromatic scaffolds for drug discovery.

Quote Request

Request a Quote for 4-Fluoro-5-nitro-2-methoxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.